![molecular formula C12H26BrNO4Si B14189464 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 925230-94-0](/img/structure/B14189464.png)
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is an organosilicon compound with the molecular formula C13H28BrNO4Si. It is a versatile compound used in various fields due to its unique chemical properties, particularly its ability to form stable bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide typically involves a coupling reaction between 3-aminopropyltriethoxysilane and 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is cooled to 0°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Scientific Research Applications
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide enhanced stability and functionality to the modified materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is unique due to the presence of both a bromine atom and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
925230-94-0 |
|---|---|
Molecular Formula |
C12H26BrNO4Si |
Molecular Weight |
356.33 g/mol |
IUPAC Name |
2-bromo-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C12H26BrNO4Si/c1-5-16-19(17-6-2,18-7-3)10-8-9-14-12(15)11(4)13/h11H,5-10H2,1-4H3,(H,14,15) |
InChI Key |
JAERDZGPVGDURG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(C)Br)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


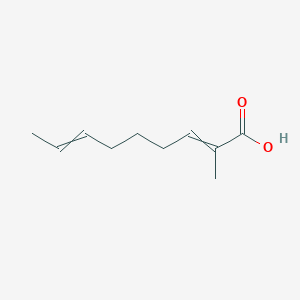
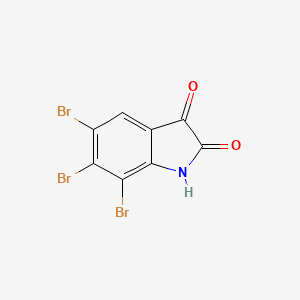
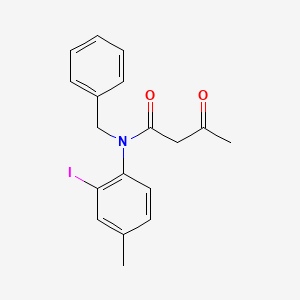
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
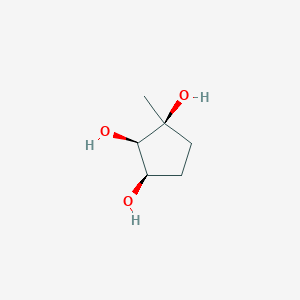
![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
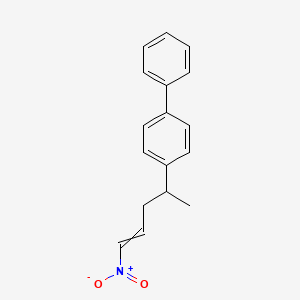
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
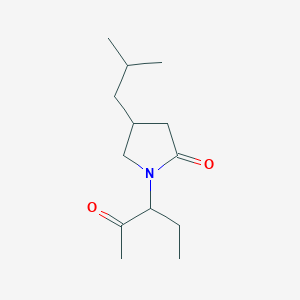
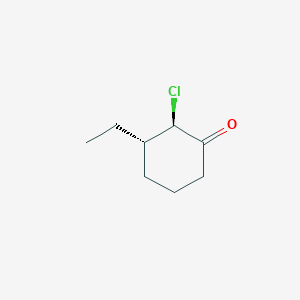
![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
